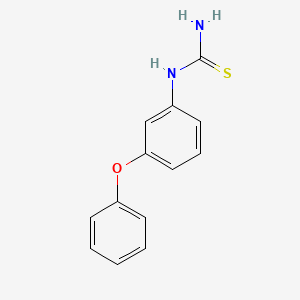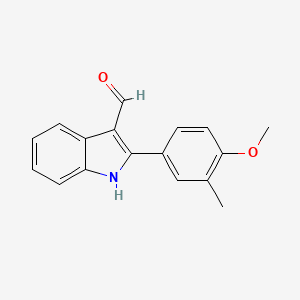
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde, also known as MMPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMPI is a derivative of indole, a heterocyclic organic compound that is widely found in nature. MMPI is a yellow powder that is soluble in organic solvents and has a molecular weight of 259.3 g/mol.
科学的研究の応用
Versatility in Organic Synthesis :
- 1-Methoxy-6-nitroindole-3-carbaldehyde, closely related to the queried compound, is a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles, leading to the creation of 2,3,6-trisubstituted indole derivatives. This indicates the potential of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde in similar synthetic pathways (Yamada et al., 2009).
- Another study on 1-methoxyindole-3-carbaldehyde highlights its role as a versatile electrophile, reacting at the 2-position with various nucleophiles. This suggests the compound's utility in synthesizing a range of 2-substituted indole-3-carbaldehydes (Yamada et al., 2012).
Applications in Material Science :
- The title compound, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, forms stable crystals through reactions with indole-3-carbaldehyde, demonstrating applications in material science and crystallography (Sonar et al., 2006).
Biological Activity and Medicinal Chemistry :
- A related compound, 2-phenylindole-3-carbaldehyde, has been synthesized and evaluated for antitumor activity in breast cancer cells, indicating the potential of similar indole-3-carbaldehydes in medicinal chemistry and as antimitotic agents (Kaufmann et al., 2007).
- Indole-3-carbaldehyde semicarbazone derivatives show promising antibacterial activity, suggesting a potential role for similar compounds in developing new antimicrobial agents (Carrasco et al., 2020).
Role in DNA Binding Studies :
- Research involving indole-6-carbaldehyde derivatives demonstrates their application in binding studies related to DNA, indicative of potential uses in biochemistry and molecular biology (Clark et al., 1998).
Exploration of Knoevenagel Condensation :
- Studies on indole-3-carbaldehydes have focused on Knoevenagel condensation, a significant reaction in organic chemistry. This emphasizes the compound's role in exploring new synthetic methods and reaction mechanisms (Madan, 2020).
特性
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-9-12(7-8-16(11)20-2)17-14(10-19)13-5-3-4-6-15(13)18-17/h3-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJVJFDLIKOTEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


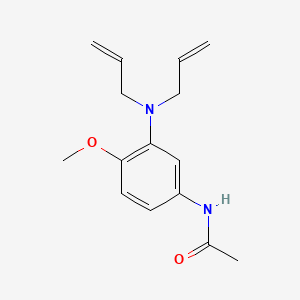
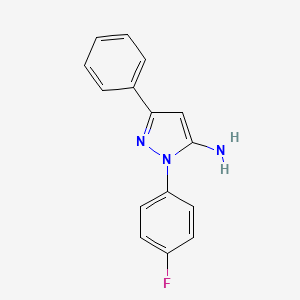
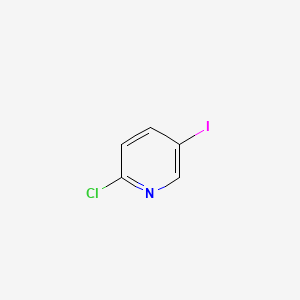
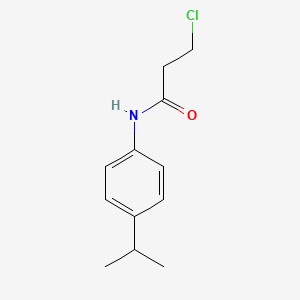


![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)

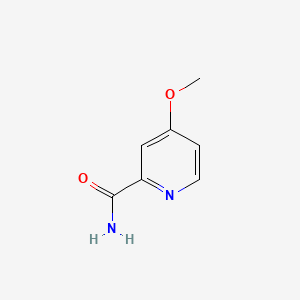
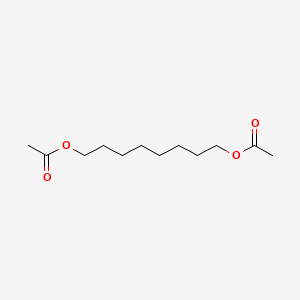
![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)
